Iron citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment of Iron Deficiency Anemia (IDA):

Iron citrate is a well-established oral iron supplement for treating IDA. Studies show its efficacy in raising hemoglobin levels, comparable to other iron formulations like ferrous sulfate but with fewer gastrointestinal side effects, making it a better-tolerated option for some patients [].

Management of Chronic Kidney Disease (CKD):

Beyond iron deficiency, iron citrate demonstrates promise in managing CKD complications. It acts as a phosphate binder, helping regulate elevated phosphate levels, a common issue in CKD patients []. Additionally, research suggests potential benefits for treating anemia in CKD patients, offering a potential two-pronged approach [].

Food Fortification:

Iron deficiency is a global public health concern, especially in developing countries. Iron citrate, due to its good bioavailability and stability, is being explored as a potential food fortificant. Researchers are investigating its suitability for enriching various food items, potentially improving iron intake and reducing deficiency rates [].

Other Potential Applications:

Emerging research explores the potential of iron citrate in other areas, including:

- Nanomedicine: Iron citrate nanoparticles are being investigated for targeted drug delivery and diagnostic applications.

- Cancer research: Studies are exploring the potential anti-cancer properties of iron citrate in specific cancer cell lines.

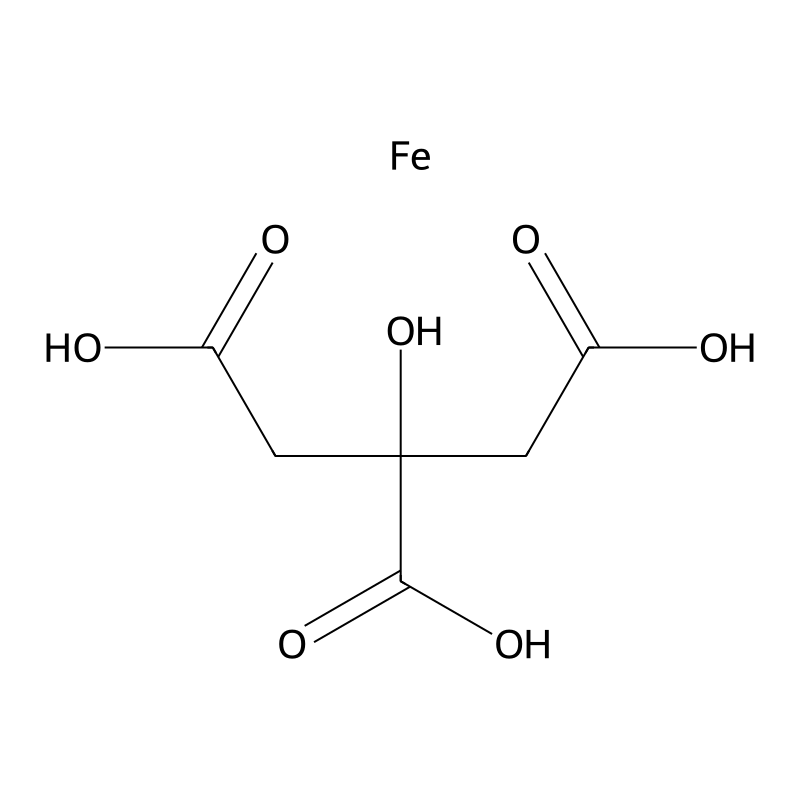

Iron citrate is a coordination compound formed by the complexation of iron ions with citric acid. It exists primarily in two oxidation states: iron (II) citrate and iron (III) citrate. These complexes are characterized by their solubility in water and their ability to chelate iron, making them significant in both biological and industrial applications. Iron citrate complexes are typically orange to red-brown in color, depending on the oxidation state of the iron, and they play a crucial role in various biochemical processes, including iron metabolism and transport in living organisms .

In biological systems, iron citrate is believed to function by slowly releasing iron ions in a controlled manner. This controlled release reduces the risk of iron overload and toxicity, which can occur with free iron [2].

Iron released from iron citrate plays a crucial role in various cellular processes, including oxygen transport (hemoglobin), energy production (cytochrome c), and DNA synthesis [5]. Researchers can use iron citrate to study these processes and understand iron metabolism in detail.

Data Source:

Note

The specific mechanism of action of iron citrate may vary depending on the research application.

- Iron overload: Excessive intake of iron citrate can lead to iron overload, a condition with potential health risks [6]. Researchers should be mindful of the dosage used in their experiments.

- Dust inhalation: Inhaling iron citrate dust can irritate the respiratory tract. Proper personal protective equipment (PPE) should be worn when handling the powder form.

Data Source:

The formation of iron citrate involves redox reactions between iron and citric acid. For instance, the reaction can be represented as follows:

This equation illustrates the stoichiometric interaction where solid iron reacts with citric acid to form iron citrate and hydrogen gas . The redox properties of iron citrate allow it to participate in further reactions, such as its interaction with ascorbate, leading to mixed complexes and subsequent reduction to iron (II) citrate .

Iron citrate plays a vital role in biological systems, particularly in the transport and metabolism of iron. It acts as a chelator, enhancing the solubility and bioavailability of iron, which is essential for various physiological processes. In plants, for example, citrates released by roots help solubilize iron compounds in the soil, facilitating their uptake . Additionally, studies have shown that iron citrate complexes can contribute to oxidative stress in conditions of iron overload by generating reactive oxygen species through Fenton reactions when interacting with hydrogen peroxide .

Iron citrate can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting iron filings with citric acid in an aqueous solution. The reaction is typically carried out under heating conditions to promote complete transformation and crystallization of the product .

- Electrochemical Methods: Electrochemical synthesis can also be employed to produce iron citrate complexes by applying an electric current to induce the necessary redox reactions between citric acid and iron ions .

- Photochemical Methods: Exposure to light can facilitate the reduction of iron (III) ions to iron (II) ions within citrate complexes, affecting their stability and reactivity .

Iron citrate has diverse applications across various fields:

- Nutritional Supplements: It is commonly used as a dietary supplement for treating or preventing iron deficiency anemia due to its high bioavailability.

- Pharmaceuticals: Iron citrate is utilized in medications aimed at managing chronic kidney disease by regulating blood levels of iron .

- Agriculture: In agriculture, it serves as a chelating agent that enhances nutrient absorption in plants.

- Food Industry: Iron citrate is also used as a food additive to fortify products with essential minerals.

Research has highlighted several interactions involving iron citrate that are significant for understanding its biological implications:

- Ascorbate Interaction: Iron citrate forms mixed complexes with ascorbate, which alters its redox potential and reactivity. This interaction is crucial for understanding how these complexes behave under physiological conditions .

- Hydrogen Peroxide Reaction: In the presence of hydrogen peroxide, iron citrate can catalyze reactions that produce hydroxyl radicals, contributing to oxidative stress associated with various diseases .

Iron citrate shares similarities with other metal-citrate complexes but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

Iron citrate's ability to stabilize different oxidation states of iron while maintaining high solubility makes it particularly valuable in both biological and industrial contexts.

The aqueous speciation of iron citrate complexes exhibits remarkable pH dependence, fundamentally influencing the distribution between mononuclear and polynuclear species. Systematic investigation using Mössbauer and electron paramagnetic resonance spectroscopies has revealed critical insights into these pH-dependent transformations [1] [2].

At physiologically relevant pH values of 5.5 (xylem sap) and 7.0 (cell cytoplasm), distinct speciation patterns emerge based on iron-to-citrate molar ratios [1]. The pH-dependent behavior reflects the progressive deprotonation of citric acid, which possesses four protonation sites with pKₐ values of 3.13, 4.76, 6.40, and 14.4 [3] [4]. The fourth pKₐ value corresponds to the alcoholic hydroxyl group, whose involvement in iron coordination represents a critical factor in complex stability [3] [5].

For all iron-to-citrate ratios except 1:1, the relative amount of iron coordinated in monomeric species increases significantly when pH rises from 5.5 to 7.0 [1]. This enhancement results from increased citrate ligand coordination ability following deprotonation. The pH increase from 5.5 to 7.0 particularly affects the third carboxylic acid group (pKₐ = 6.40), leading to higher coordination capacity and facilitating monomer formation when citrate exists in excess [1].

The pH-dependent speciation dynamics demonstrate that polymer formation at equimolar iron-to-citrate ratios remains largely insensitive to pH variations between 3.0 and 7.5 [1]. This pH independence suggests strong coordination requirements for iron(III) saturation by citrate ligands, necessitating polynuclear structure formation regardless of solution acidity within this range.

Iron-to-Citrate Molar Ratio Effects

The iron-to-citrate molar ratio represents the most critical parameter governing complex speciation in aqueous solution. Comprehensive Mössbauer spectroscopic analysis of rapidly frozen solutions containing ratios from 1:1 to 1:100 has revealed two distinct spectroscopic components corresponding to different iron coordination environments [1].

At equimolar iron-to-citrate ratios (1:1), polynuclear species predominate, forming structures most consistent with trinuclear complexes [1]. Mössbauer spectra at this ratio display exclusively quadrupole doublet components with isomer shift δ = 0.48(1) millimeters per second and quadrupole splitting Δ = 0.63(1) millimeters per second, values characteristic of trinuclear iron(III) carboxylate complexes [1]. The absence of paramagnetic hyperfine structure in electron paramagnetic resonance measurements confirms the dominance of antiferromagnetically coupled polynuclear species [1].

As citrate concentration increases relative to iron, the speciation shifts progressively toward mononuclear complexes [1]. At iron-to-citrate ratios of 1:10, mixed speciation occurs with both polynuclear and mononuclear species present. Further increases to ratios of 1:50 and 1:100 result in predominantly mononuclear speciation, with electron paramagnetic resonance signals at gₑff ≈ 4.3 characteristic of rhombically distorted mononuclear ferric compounds [1].

The transition from polynuclear to mononuclear species reflects the coordination saturation requirements of iron(III) centers. Under conditions of citrate excess, multiple citrate ligands can coordinate to individual iron centers, forming stable mononuclear dicitrate complexes [3] [5]. Conversely, citrate limitation forces multiple iron centers to share available ligands, resulting in bridged polynuclear structures [1].

Mass spectrometric evidence supports the coexistence of monoiron dicitrate species and polynuclear complexes, with relative concentrations dependent on both pH and iron-to-citrate ratios [1] [3]. The biological relevance of these findings becomes apparent when considering physiological iron-to-citrate ratios of approximately 1:100 in blood plasma, conditions favoring mononuclear complex formation [1].

Analytical Characterization Techniques (Mössbauer, EPR, UV-Vis)

Mössbauer Spectroscopy Applications

Mössbauer spectroscopy provides unparalleled capability for iron speciation determination in frozen aqueous solutions, preserving coordination environments present in liquid state through rapid freezing techniques [1]. The frozen solution approach enables direct characterization of iron oxidation states, coordination geometries, and magnetic interactions without interference from solution dynamics [6].

Iron(III) citrate systems exhibit two primary Mössbauer spectroscopic signatures: quadrupole doublets associated with polynuclear species and paramagnetic hyperfine structure components corresponding to mononuclear complexes [1]. The quadrupole doublet components arise from polynuclear iron species where close iron-iron proximity increases spin-spin relaxation rates, eliminating magnetic splitting. Conversely, paramagnetic hyperfine structure reflects mononuclear high-spin iron(III) species undergoing slow magnetic relaxation [1].

Quantitative analysis requires careful consideration of electronic relaxation phenomena. For mononuclear species, analysis employs the slow electronic relaxation limit with effective spin S = 5/2 and spin Hamiltonian parameters including zero field splitting coefficients and isotropic hyperfine interactions [1]. Temperature-dependent measurements at 5 K and 80 K, combined with external magnetic field applications up to 5 Tesla, enable detailed characterization of magnetic interactions and confirmation of complex nuclearity [1].

Electron Paramagnetic Resonance Spectroscopy

Electron paramagnetic resonance spectroscopy complements Mössbauer measurements by providing specific detection of paramagnetic mononuclear iron(III) species [1] [2]. The technique exploits the magnetic silence of antiferromagnetically coupled polynuclear complexes, enabling selective observation of mononuclear species even in mixed speciation systems.

Mononuclear iron(III) citrate complexes exhibit characteristic electron paramagnetic resonance signals at gₑff ≈ 4.3, typical of rhombically distorted octahedral coordination environments [1]. Spectral analysis reveals distributions of zero field splitting parameters, indicating multiple mononuclear species with slightly different coordination environments. The dominant component shows extreme rhombic symmetry (λ ≈ 0.33) consistent with fully coordinated dicitrate complexes [1].

Temperature-dependent studies demonstrate that freezing rate effects minimally influence spectral characteristics for iron citrate systems, validating the frozen solution approach for speciation studies [1]. The technique successfully distinguishes between different ligand field environments, providing insights into the coexistence of multiple mononuclear species such as FeL₂, FeL₂H, and FeL₂H₂ complexes [1].

UV-Visible Spectroscopy Characterization

Ultra-violet visible spectroscopy serves as a valuable complementary technique for iron citrate characterization, particularly for monitoring complex formation and photochemical transformations [7] [8]. Iron(III) citrate complexes exhibit characteristic absorption features that provide insights into coordination environments and oxidation states.

Spectrophotometric studies reveal distinct absorption maxima for different iron citrate species [7]. Iron(III) complexes typically show strong absorption around 350 nanometers, while iron(II) species exhibit different spectral characteristics [8]. The technique proves particularly valuable for kinetic studies and competitive equilibrium investigations.

Voltammetric studies combined with ultra-violet visible spectrophotometry have identified four distinct redox processes for iron(III) citrate systems: reduction of monocitrate species at 0.1 V, dicitrate complex reduction at -0.1 V, polynuclear complex reduction at -0.28 V, and hydroxylated species reduction at -0.4 V [7]. These electrochemical signatures correlate with specific spectrophotometric features, enabling comprehensive speciation characterization.

Thermodynamic Stability Constants and Equilibrium Modeling

Iron(III) Citrate Formation Constants

Thermodynamic stability constants for iron(III) citrate complexes have been determined through multiple experimental approaches, yielding values that reflect the exceptional stability of these coordination compounds [7] [4]. The most comprehensive dataset derives from spectrophotometric and voltammetric investigations conducted under controlled ionic strength conditions.

Formation constants for mononuclear dicitrate complexes demonstrate remarkable stability. The fully deprotonated species FeL₂⁵⁻ exhibits log β = 38.85, while protonated variants show log β values of 44.60 for FeL₂H⁴⁻ and 48.06 for FeL₂H₂³⁻ [7]. These values reflect the cumulative binding of two citrate ligands to iron(III) centers, accounting for multiple coordination sites and protonation states.

Alternative determinations using redox electrode methods provide stability constants for 1:1 complexes: log β = 10.4-10.5 for FeHL⁺, log β = 11.2-11.5 for FeL, and log β = 7.0-7.4 for Fe(OH)L⁻ [4]. These values, measured in 0.1 M potassium nitrate background, represent conditional constants applicable to specific ionic strength conditions.

The partially coordinated species FeLH shows intermediate stability with log β = 25.69, indicating strong monodentate citrate coordination with incomplete ligand saturation [7]. This species likely represents a precursor to fully coordinated dicitrate complexes under conditions of adequate citrate availability.

Iron(II) Citrate Stability Constants

Iron(II) citrate complexes exhibit significantly lower stability compared to their iron(III) counterparts, reflecting the reduced charge density and coordination preferences of ferrous ions [4]. Comprehensive potentiometric investigations have yielded stability constants for three primary iron(II) species.

The protonated complex FeHL demonstrates log β = 7.40, substantially lower than corresponding iron(III) species [4]. The deprotonated complex FeL⁻ shows log β = 3.2, while the hydroxylated species Fe(OH)L²⁻ exhibits minimal stability with log β = 0.8 [4]. These values indicate that iron(II) citrate complexation occurs primarily under acidic conditions where protonated ligand forms dominate.

The relatively low stability of iron(II) citrate complexes has important implications for redox cycling in biological systems. Under physiological conditions, iron(II) species remain largely uncomplexed or weakly associated, facilitating oxidation to more stable iron(III) citrate forms [9]. This behavior contributes to the prevalence of iron(III) citrate complexes in biological iron transport and storage systems.

Equilibrium Modeling Considerations

Accurate equilibrium modeling of iron citrate systems requires consideration of multiple equilibria involving different protonation states, coordination numbers, and nuclearity [4] [10]. The complexity arises from citric acid's four ionizable groups and iron's ability to form both mononuclear and polynuclear species.

Speciation calculations must account for citric acid protonation equilibria with pKₐ values of 3.13, 4.76, 6.40, and 14.4 [4]. The fourth pKₐ value, corresponding to the alcoholic hydroxyl group, represents a critical parameter often overlooked in earlier modeling efforts. Inclusion of this equilibrium resolves discrepancies between different literature stability constant determinations [3].

Polynuclear complex formation introduces additional complexity requiring consideration of hydrolysis reactions and bridging ligand coordination [1]. Evidence suggests trinuclear species formation at equimolar iron-to-citrate ratios, necessitating inclusion of appropriate equilibrium expressions in comprehensive models. The pH and concentration dependence of polynuclear versus mononuclear speciation requires careful parameterization for accurate predictions across varied solution conditions.

Physical Description

Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Specific gravity: 1.8 at 20 °C/4 °C (solid)

Decomposition

UNII

Related CAS

2338-05-8 (unspecified iron salt)

28633-45-6 (unspecified iron(+3) salt)

57979-58-5 (dihydrate)

17217-76-4 (trihydrate)

20074-52-6 (Parent)

77-92-9 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

VET: Used in prevention & treatment of anemias. Oral biololgy availabilities in rats and chicks have been reported as 107 and 115% respectively, compared to ferrous sulfate. Counteracts oral poisonous effects of gossypol (in cottonseed meal) in poultry trials. Used in wide variety of oral and parenteral hematinics.

Hematinic

VET: In iron deficiency anemia.

For more Therapeutic Uses (Complete) data for FERRIC AMMONIUM CITRATE (6 total), please visit the HSDB record page.

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The absorption of a commercial brand of small-particle reduced iron was evaluated in 10 normal subjects. For each subject, the hemoglobin incorporation method was used to measure the true absorption of 60 mg of iron from either ferrous sulfate or ferric ammonium citrate. The iron tolerance test (ITT) was also studied for these two compounds and for reduced iron. This procedure consisted of measuring the area under the curve of plasma iron elevations at specified times for 6 hours, or the peak plasma iron, corrected by the plasma iron disappearance rate obtained from measuring plasma iron at specified times for 4 hours after the slow intravenous injection of 0.4 mg of iron as ferric citrate. Only the ITT was used to measure the absorption of 60 mg of reduced iron. Reference dose iron ascorbate absorption was measured in each subject. The absorption of ferric ammonium citrate and reduced iron was expressed as percent of dose and also as absorption percent of that of ferrous sulfate. Mean % geometric "true absorptions" were 39.0 for reference dose, 10.4 for FeSO4 and 2.4 for ferric ammonium citrate. The later was 23% that of FeSO4. By ITT the mean geometric % absorptions were 7.9, 3.7 and 3.2 for FeSO4, ferric ammonium citrate and reduced iron respectively, or 47 and 41% of that of FeSO4. We propose that the true absorption of the commercial brand of reduced iron tested was 20% that of FeSO4 based on the relation between the ITT results of reduced iron and the ITT and true absorption values of ferric ammonium citrate in relation to FeSO4.

Associated Chemicals

Ferric ammonium citrate; 1332-98-5

Wikipedia

Yttrium_hydroxide

Use Classification

Human drugs -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> ANTICAKING_AGENT; NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes

Cosmetics -> Skin conditioning

Methods of Manufacturing

Ferric ammonium citrate (iron (III) ammonium citrate) is prepared by the reaction of ferric hydroxide with citric acid, followed by treatment with ammonium hydroxide, evaporating, and drying. The resulting product occurs in two forms depending on the stoichiometry of the initial reactants. (1) Ferric ammonium citrate (iron (III) ammonium citrate, CAS Reg. No. 1332-98-5) is a complex salt of undetermined structure composed of 16.5 to 18.5 percent iron, approximately 9 percent ammonia, and 65 percent citric acid and occurs as reddish brown or garnet red scales or granules or as a brownish-yellowish powder. (2) Ferric ammonium citrate (iron (III) ammonium citrate, CAS Reg. No. 1333-00-2) is a complex salt of undetermined structure composed of 14.5 to 16 percent iron, approximately 7.5 percent ammonia, and 75 percent citric acid and occurs as thin transparent green scales, as granules, as a powder, or as transparent green crystals.

General Manufacturing Information

Analytic Laboratory Methods

Method 4500-NH3 C. Nesslerization Method (Direct and Following Distillation) for the Determination of Ammonia Nitrogen in purified drinking waters, natural water, and highly purified wastewater effluents. This is a colorimetric method and is sensitive to 20 ug/l and may be used for up to 5 mg/l. Interferences such as turbidity, color, and precipitates are corrected through distilltion. At ammonia nitrogen concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 38.1, 11.2, and 11.6%, respectively and relative error is 0, 0, and 0.6%, respectively. /Ammonia Nitrogen/

Method 4500-NH3 D. Phenate Method for the determination of ammonia nitrogen. This is a manual colorimetric technique used to determine ammonia concentrations in wastewater effluent with a sensitivity of 10 ug/l and is useful for up to 500 ug/l. The blue compound, indophenol, is formed by the reaction of ammonia, hypochlorite, and phenol catalyzed by a manganous salt. Distillation into sulfuric acid absorbent is mandatory when interferences are present. Interferences are caused by alkalinity over 500 mg as CaCO3/l acidity over 100 mg as CaCO3/l and turbidity. For ammonia concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 39.2, 15.8, and 26.0%, respectively, and relative error is 2.4, 1.5, and 10.0, respectively. /Ammonia Nitrogen/

Method 4500-NH3 E. Titrimetric Method for the determination of ammonia nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia Nitrogen/

Storage Conditions

Interactions

...Specific pathogen free male Fischer-344-rats received daily intraperitoneal injections of ferric-ammonium-citrate (FAC) at 40 mg/kg bw at 1 mL/kg or an equal volume of saline. Beginning on day four, rats were simultaneously exposed to an aerosol of beryllium-sulfate (BeSO4) for 2 hr/day through nose only inhalation. By day 15, mortality was 80% in the BeSO4 plus saline group as compared to 33% in the BeSO4 plus FAC group. Exposure was then discontinued. By day 18, all rats in the BeSO4 plus saline group had died, while the cumulative mortality for the BeSO4 plus FAC group was only 66%. By day 19, mortality in this group had reached a maximum of 76%.

Senile plaques, the major neuropathological lesions of Alzheimer's disease (AD), are composed primarily of amyloid-beta ... peptide and contain high concentrations of iron (1.0 mM). /It was/ previously shown that intracortical injections of 1.0 mM iron to adult rats produce significantly more neuronal loss than control injections of saline vehicle, whereas injections of /amyloid-beta/ do not. Because iron has been shown to increase the in vitro toxicity of /amyloid-beta/, the present study was undertaken to determine whether iron can make /amyloid-beta/ neurotoxic in vivo. /Amyloid-beta/ and 1.0 mM iron (as ferric ammonium citrate) were coinjected into rat cerebral cortex, and the neuronal loss was compared with that produced by pure /amyloid-beta/ or pure iron. The human and rat variants of /amyloid-beta/1-42 were compared to determine whether they produce the same amount of neuronal loss when combined with iron. Coinjection of iron with either /amyloid-beta/ variant caused significantly more neuronal loss than /amyloid-beta/ peptide alone, suggesting that iron may contribute to the toxicity associated with senile plaques. Rat /amyloid-beta/1-42 combined with iron was as toxic as iron alone, whereas iron combined with human /amyloid-beta/1-42 was significantly less toxic.